molecular formula C10H13NO2 B1267514 N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine CAS No. 6642-35-9

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Cat. No. B1267514
CAS RN: 6642-35-9
M. Wt: 179.22 g/mol
InChI Key: COTCHBBRLLCOKK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, or simply benzodioxolethylamine, is a chemical compound of the amine class of organic compounds. It is an important building block in a variety of synthetic organic chemistry applications, including the synthesis of drugs and other compounds. This compound has been studied extensively in the laboratory and has a wide range of scientific applications.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, focusing on unique applications:

Anticancer Activity

This compound has been studied for its potential anticancer properties. A series of derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate and pancreatic cancers. The structure–activity relationship (SAR) studies indicated that certain derivatives exhibit good selectivity between cancer cells and normal cells .

Analogue Design for Capsaicinoid Structure

Researchers have designed analogues of this compound by converting the vanillyl system on the capsaicinoid structure to a benzodioxol group. This modification aims to explore different bioisosteric concepts and potentially develop new therapeutic agents .

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity. An optimal method was developed for its synthesis, which could be significant in creating antioxidants with potential therapeutic applications .

Human Exposome Marker

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, a derivative of the compound , is part of the human exposome—substances not naturally occurring in the body but present due to environmental exposure. This highlights its relevance in environmental health studies .

Synthesis and Evaluation of New Thiopeptides

New thiopeptides have been synthesized using this compound as a precursor. These thiopeptides are evaluated for their ability to be cleaved by matrix metalloproteinases (MMPs), which is significant in studying MMP-related diseases and developing treatments .

Behavioral Study Stimulus

Derivatives of this compound have been used as discriminative stimuli in behavioral studies. This application is crucial in understanding the behavioral effects of MDMA-like compounds .

Radiosynthesis Application

The compound has been used in radiosynthesis to prepare radiolabeled derivatives for imaging studies. This application is essential in medical diagnostics and research .

Each application demonstrates the versatility and potential of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine in various scientific fields. The research continues to explore more possibilities.

Springer - Anticancer Evaluation IUCr Journals - Analogue Design Springer - Antioxidant Activity HMDB - Human Exposome Marker MDPI - Synthesis and Evaluation of New Thiopeptides Academia - Behavioral Study Stimulus Springer - Radiosynthesis Application

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCHBBRLLCOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280139
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

CAS RN

6642-35-9
Record name N-Ethyl-1,3-benzodioxole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6642-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 15671
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Record name NSC15671
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Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxaindan-5-ylmethyl)(ethyl)amine
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